molecular formula C11H15NO2 B13142032 3-Amino-2-(2-ethylphenyl)propanoic acid

3-Amino-2-(2-ethylphenyl)propanoic acid

Cat. No.: B13142032
M. Wt: 193.24 g/mol
InChI Key: HVXDRUAHICFUKZ-UHFFFAOYSA-N
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Description

3-Amino-2-(2-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and features an amino group attached to the second carbon of the propanoic acid chain, with an ethyl group substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(2-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-2-(2-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    β-Alanine: A naturally occurring beta amino acid with a similar structure but lacks the phenyl ring.

    Phenylalanine: An essential amino acid with a similar backbone but without the ethyl substitution on the phenyl ring.

Uniqueness: 3-Amino-2-(2-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-2-(2-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI Key

HVXDRUAHICFUKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CN)C(=O)O

Origin of Product

United States

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